molecular formula C13H9Cl3N2O2 B316663 N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B316663
M. Wt: 331.6 g/mol
InChI Key: NTZOFAMAIQTCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a pyridine ring attached to an acetamide group, which is further connected to a trichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with pyridin-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The trichlorophenoxy moiety can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The pyridine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The trichlorophenoxy moiety may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(pyridin-4-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(pyridin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Comparison: N-(3-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific positioning of the pyridine ring and the trichlorophenoxy moiety. This configuration can influence its binding properties and reactivity compared to similar compounds. For instance, the presence of three chlorine atoms in the trichlorophenoxy group can enhance its electron-withdrawing effects, impacting its chemical behavior and biological activity.

Properties

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

N-pyridin-3-yl-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C13H9Cl3N2O2/c14-9-4-11(16)12(5-10(9)15)20-7-13(19)18-8-2-1-3-17-6-8/h1-6H,7H2,(H,18,19)

InChI Key

NTZOFAMAIQTCCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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